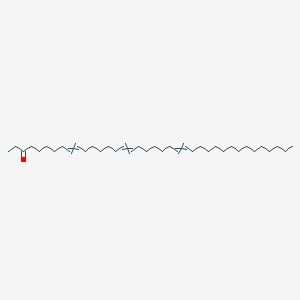
9,16,23-Octatriacontatrien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,16,23-Octatriacontatrien-3-one is a long-chain unsaturated ketone with the molecular formula C₃₈H₇₀O. This compound is notable for its unique structure, which includes three double bonds and a ketone functional group. It is often studied in the context of lipidomics and marine sedimentary processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,16,23-Octatriacontatrien-3-one typically involves the coupling of long-chain alkenes with appropriate ketone precursors. One common method is the Wittig reaction, which forms alkenes by reacting phosphonium ylides with aldehydes or ketones. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. These methods ensure high yield and purity, essential for its application in various industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can convert the double bonds into epoxides or diols.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Wissenschaftliche Forschungsanwendungen
9,16,23-Octatriacontatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain unsaturated ketones and their reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 9,16,23-Octatriacontatrien-3-one involves its interaction with lipid membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its ketone group can participate in enzymatic reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(E,E,E)-8,15,22-Heptatriacontatrien-2-one (C₃₇H₆₈O): Another long-chain unsaturated ketone with similar structural features.
(E,E)-15,22-Heptatriacontadien-2-one (C₃₇H₆₈O): A related compound with two double bonds instead of three.
(E,E,E)-9,16,23-Octatriacontatrien-3-ol (C₃₈H₇₀O): An alcohol analog of 9,16,23-Octatriacontatrien-3-one.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C38H70O |
|---|---|
Molekulargewicht |
543.0 g/mol |
IUPAC-Name |
octatriaconta-9,16,23-trien-3-one |
InChI |
InChI=1S/C38H70O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-37H2,1-2H3 |
InChI-Schlüssel |
ZCSIKXHAMSQWSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















